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molecular formula C9H15NO3 B8589683 2-Isobutyrylamino-pent-4-enoic acid

2-Isobutyrylamino-pent-4-enoic acid

Cat. No. B8589683
M. Wt: 185.22 g/mol
InChI Key: IUKRSQKMHSTEOT-UHFFFAOYSA-N
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Patent
US07109225B2

Procedure details

7.77 g of the above synthesized 2-isobutyrylamino-pent-4-enoic acid (41.95 mmol) were dissolved in 36.5 ml of pyridine, treated with 19.83 ml of acetic anhydride (5 eq.), and heated to 100° for 1 h. After cooling, 28.3 ml of water were added and the mixture kept for 20 Min. at 90°. Careful pouring onto crashed ice/HCl, twofold extraction with AcOEt, washing with water and brine, drying over magnesium sulfate, and evaporation of the solvents, followed by flash chromatography (silica gel, hexane/AcOEt=1/1) left finally 6.63 g of the title compound as yellowish oil.
Quantity
41.95 mmol
Type
reactant
Reaction Step One
Quantity
19.83 mL
Type
reactant
Reaction Step Two
Name
Quantity
28.3 mL
Type
reactant
Reaction Step Three
Quantity
36.5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([NH:6][CH:7]([CH2:11][CH:12]=[CH2:13])[C:8]([OH:10])=O)(=[O:5])[CH:2]([CH3:4])[CH3:3].[C:14](OC(=O)C)(=O)C.O>N1C=CC=CC=1>[C:8]([CH:7]([NH:6][C:1](=[O:5])[CH:2]([CH3:3])[CH3:4])[CH2:11][CH:12]=[CH2:13])(=[O:10])[CH3:14]

Inputs

Step One
Name
Quantity
41.95 mmol
Type
reactant
Smiles
C(C(C)C)(=O)NC(C(=O)O)CC=C
Step Two
Name
Quantity
19.83 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
28.3 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
36.5 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 100° for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
at 90°
ADDITION
Type
ADDITION
Details
Careful pouring
EXTRACTION
Type
EXTRACTION
Details
ice/HCl, twofold extraction with AcOEt
WASH
Type
WASH
Details
washing with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over magnesium sulfate, and evaporation of the solvents
WAIT
Type
WAIT
Details
left finally 6.63 g of the title compound as yellowish oil

Outcomes

Product
Name
Type
Smiles
C(C)(=O)C(CC=C)NC(C(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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